

A comparative review of AT1R radioligands for PET imaging

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A Comparative Review of Angiotensin II Type 1 Receptor (AT1R) Radioligands for Positron Emission Tomography (PET) Imaging

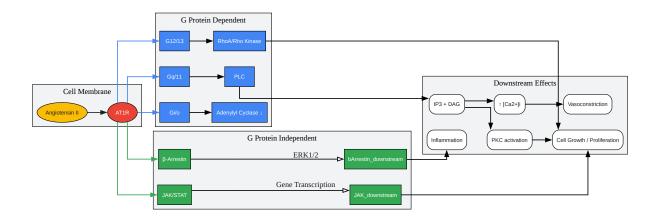
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level. In the context of the renin-angiotensin system (RAS), PET imaging of the Angiotensin II Type 1 Receptor (AT1R) offers a unique window into the pathophysiology of numerous cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease. The development of specific and effective radioligands is crucial for the accurate quantification of AT1R expression and occupancy. This guide provides a comparative review of several prominent carbon-11 and fluorine-18 labeled radioligands for AT1R PET imaging, with a focus on their performance characteristics supported by experimental data.

AT1R Signaling Pathways

The AT1 receptor is a G protein-coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II.[1][2][3] Its activation triggers a complex network of intracellular signaling cascades. Primarily, AT1R couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in increased intracellular calcium levels and activation of protein kinase C (PKC), respectively, contributing to vasoconstriction and cellular growth.[1] [4] The receptor can also couple to other G proteins like Gi/o and G12/13, or activate G protein-



independent pathways involving β -arrestin and the Jak/STAT pathway, which are implicated in processes like inflammation and cardiac hypertrophy.[1][4]



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Caption: Simplified AT1R signaling pathways.

Quantitative Comparison of AT1R Radioligands

The ideal AT1R radioligand should exhibit high binding affinity and selectivity, favorable pharmacokinetics (i.e., rapid clearance from non-target tissues), and minimal metabolism to radiometabolites that could interfere with imaging. The choice between a Carbon-11 ($t\frac{1}{2} \approx 20.4$ min) and a Fluorine-18 ($t\frac{1}{2} \approx 109.8$ min) label often depends on logistical considerations and the required duration of the imaging study.



Binding Characteristics

The binding affinity (Ki or Kd) is a critical parameter determining the radioligand's ability to bind to the target receptor. A lower value indicates a higher affinity.

Radioligand	Parent Compound	Binding Affinity	Species / Tissue
[¹¹ C]KR31173	KR31173	IC ₅₀ = 3.27 nM[5]	Rat / Liver[5]
[¹¹C]methyl-EXP3174	EXP3174 (Losartan Metabolite)	Higher than Losartan	N/A
[¹¹C]Telmisartan	Telmisartan	N/A (Used for PK studies)	N/A
[¹⁸ F]FPyKYNE- losartan	Losartan	$K_d = 49.4 \pm 18.0$ nM[6]	Rat / Kidney[6]
[¹⁸ F]FV45	Valsartan	K_i_ = 14.6 ± 10.0 nM[7]	Human AT1R (in CHO cells)[7]
[¹⁸ F]DR29	SK1080	Subnanomolar affinity[8]	N/A

N/A: Not available in the reviewed literature.

In Vivo Biodistribution and Metabolism

Biodistribution studies reveal the uptake and retention of the radioligand in various organs. High uptake in target organs (e.g., kidneys, heart, adrenals) and low uptake in background tissues are desirable.



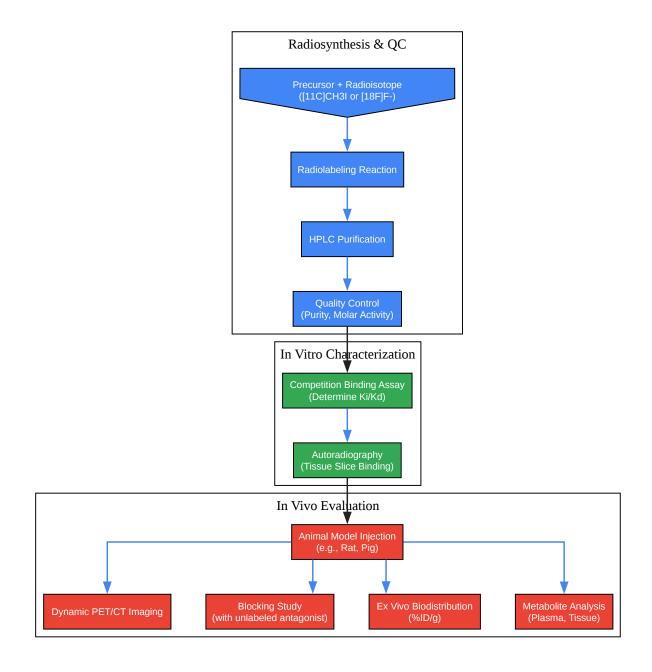
Radioligand	Animal Model	Key Organ Uptake (Peak)	Metabolism
[¹¹ C]KR31173	Mouse	High uptake in adrenals, kidneys, liver. Specific binding 80-90%.[5][9]	N/A
[¹¹C]methyl-EXP3174	Rat	High kidney-to- background contrast. [2]	81.4% unchanged at 10 min in plasma.[2]
[¹¹C]Telmisartan	Human	~60% of injected dose in liver within 10 min.	Subject to glucuronidation.[10]
[¹⁸ F]FPyKYNE- losartan	Rat	High kidney and liver uptake.[4]	Rapidly metabolized to hydrophilic compounds; >50% unchanged in kidney at 30 min.[1]
[¹⁸ F]FV45	Rat	Fast and clear kidney uptake.[11]	N/A
[¹⁸ F]DR29	Rat	High specific kidney uptake, enhanced with transporter inhibitors.	N/A

N/A: Not available in the reviewed literature.

Experimental Protocols & Methodologies

The characterization of a novel PET radioligand involves a standardized set of experiments to determine its efficacy and safety. This typically includes radiosynthesis, in vitro binding assays, and in vivo imaging and biodistribution studies.





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Caption: General workflow for PET radioligand development.



Radiosynthesis

- ¹¹C-Labeling: Tracers like [¹¹C]KR31173 and [¹¹C]Telmisartan are typically synthesized via [¹¹C]methylation.[13][14] For [¹¹C]Telmisartan, this involves reacting a precursor in DMSO with [¹¹C]CH₃I at 120°C, followed by hydrolysis and HPLC purification.[13] The automated synthesis yields a product with >97% radiochemical purity in about 35 minutes.[13]
- ¹8F-Labeling: Fluorine-18 labeled tracers often involve more complex, multi-step syntheses. [¹8F]FPyKYNE-losartan is produced via a copper-catalyzed "click chemistry" reaction, coupling an ¹8F-labeled pyridine synthon ([¹8F]FPyKYNE) to an azide-modified losartan precursor.[15][16] The process is automated and yields the final product in approximately 2 hours with a decay-corrected yield of 11 ± 2%.[15][16] [¹8F]DR29 radiosynthesis was achieved with a decay-corrected yield of approximately 36% and high radiochemical purity (>99%).[8][12]

In Vitro Binding Assays

To determine binding affinity (Kd or Ki), competition binding assays are performed. For example, the characterization of [18F]FPyKYNE-losartan involved using rat kidney cryosections. [1] The sections were incubated with increasing concentrations of the radioligand alone (for total binding) or in the presence of a high concentration of an unlabeled competitor like candesartan (for non-specific binding).[1] The specific binding is calculated by subtracting non-specific from total binding, and the Kd is derived by fitting the data to a saturation binding model.[1]

In Vivo PET Imaging and Biodistribution

- Animal Models: Studies are typically conducted in rodents (rats or mice) for initial evaluation and can be extended to larger animals like pigs or non-human primates for translational studies.[5][6]
- Procedure: Anesthetized animals are injected intravenously with a tracer dose of the radioligand (e.g., 74-148 MBq for [18F]FPyKYNE-losartan in rats).[1] Dynamic PET scans are acquired over 60-90 minutes to observe the tracer's kinetics.[12] For biodistribution, animals are euthanized at various time points post-injection.[4] Organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter.[4] The uptake is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4]



Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a high dose of a non-radioactive AT1R antagonist (e.g., candesartan) before the radioligand is injected.[6][12] A significant reduction in tracer uptake in target organs confirms specific binding to AT1R. For [18F]DR29, renal uptake was significantly reduced by candesartan.[12]

Summary and Future Directions

The field of AT1R PET imaging has seen significant advances, moving from ¹¹C-labeled tracers with logistical limitations to more versatile ¹⁸F-labeled agents.

- [¹¹C]KR31173 has shown promise for cardiac imaging and has been tested in larger animals and humans, demonstrating its translational potential despite the short half-life of Carbon-11. [5]
- [¹¹C]Telmisartan has been uniquely applied in human studies to investigate drug pharmacokinetics and hepatobiliary transport, rather than for receptor quantification.[10]
- [18F]FPyKYNE-losartan is a well-characterized tracer with high affinity and selectivity for renal AT1R.[6] Its main challenge is the high liver uptake, which can complicate quantification in adjacent organs.[4]
- [18F]FV45, a valsartan-based tracer, shows good binding affinity and clear kidney uptake, presenting a viable alternative.[7]
- [18F]DR29 represents the next generation of AT1R radioligands.[12] It combines high affinity with a novel methodology that uses transporter inhibitors to reduce non-specific uptake, thereby enhancing imaging contrast and the accuracy of receptor quantification.[12]

The development of AT1R radioligands continues to evolve. Future research will likely focus on optimizing pharmacokinetic profiles to reduce non-target background signal, particularly in the liver, and on validating these tracers in clinical studies to diagnose and manage diseases characterized by AT1R dysregulation. The ability to non-invasively quantify regional AT1R expression holds immense potential for personalizing therapies and assessing treatment response in patients with cardiovascular and renal diseases.



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